molecular formula C11H9N3OS B6455384 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325759-95-1

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455384
CAS No.: 2325759-95-1
M. Wt: 231.28 g/mol
InChI Key: BOQYAOPDBLPPNN-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrazine core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting with the formation of the thiophene ring followed by the construction of the pyrazolo[1,5-a]pyrazine core. Common synthetic routes include:

  • Heterocyclization Reactions: These reactions involve the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core.

  • Coupling Reactions: These reactions are used to attach the thiophene ring to the pyrazolo[1,5-a]pyrazine core.

  • Electrophilic Cyclization Reactions: These reactions help in the formation of the pyrazolo[1,5-a]pyrazine core by electrophilic attack on the precursor molecules.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

  • Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

  • Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and various nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • Benzothiophene Derivatives: These compounds share the thiophene ring but have a different core structure.

  • Pyrazolo[1,5-a]pyrazine Derivatives: These compounds have a similar core structure but lack the thiophene ring.

Uniqueness: 5-Methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its combination of the thiophene ring and the pyrazolo[1,5-a]pyrazine core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-13-4-5-14-9(11(13)15)7-8(12-14)10-3-2-6-16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQYAOPDBLPPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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